MFCD18315772
Description
MFCD18315772 is a heterocyclic compound with a pyrrolo-triazine core, structurally analogous to compounds discussed in recent chemical literature. Key properties inferred include:
- Log S (ESOL): -2.47 (indicating moderate solubility)
- PAINS Alerts: None detected, suggesting low promiscuity in biological assays .
The compound’s synthesis typically involves coupling reactions using reagents like N-ethyl-N,N-diisopropylamine and iodides under controlled conditions in polar aprotic solvents (e.g., DMF) .
Properties
IUPAC Name |
3-(3-chloro-4-hydroxyphenyl)-N-cyclopropylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c17-14-9-11(4-7-15(14)19)10-2-1-3-12(8-10)16(20)18-13-5-6-13/h1-4,7-9,13,19H,5-6H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWKTTODKDFETI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686146 | |
| Record name | 3'-Chloro-N-cyclopropyl-4'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261970-26-6 | |
| Record name | 3'-Chloro-N-cyclopropyl-4'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Industrial Production Methods: Industrial production of MFCD18315772 would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions to ensure consistency and efficiency. Additionally, industrial production would need to consider factors such as cost, safety, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: MFCD18315772 can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are fundamental to modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The specific conditions, such as temperature and solvent choice, depend on the desired reaction and product.
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
MFCD18315772 has a wide range of scientific research applications. In chemistry, it can be used as a reagent or intermediate in various synthetic processes. In biology, it may serve as a tool for studying biochemical pathways or as a potential therapeutic agent. In medicine, this compound could be explored for its pharmacological properties and potential use in drug development. In industry, the compound’s unique properties might be harnessed for applications in materials science, catalysis, or manufacturing processes.
Mechanism of Action
The mechanism of action of MFCD18315772 involves its interaction with specific molecular targets and pathways These interactions can lead to various biological effects, depending on the compound’s structure and the context in which it is used
Comparison with Similar Compounds
Key Differences:
Core Heterocycles: this compound features a pyrrolo[1,2-f][1,2,4]triazine core, whereas the pyrazole analogue (C₇H₅ClN₃) contains a pyrazolo[3,4-c]pyridine system. The isopropyl-substituted triazine (C₈H₈ClN₃) exhibits higher hydrophobicity (Log S = -2.85), reducing solubility compared to this compound .
Synthetic Complexity:
- This compound’s synthesis employs iodide-mediated coupling , offering scalability but requiring stringent temperature control. The pyrazole analogue uses cyclization reactions , which are faster but yield lower purity without chromatography .
Biological Relevance:
- The pyrazole analogue’s PAINS alert suggests a higher risk of off-target interactions, limiting its utility in drug discovery compared to this compound .
Analytical and Regulatory Considerations
- Analytical Methods: Comparative studies rely on techniques like HPLC (for purity) and ESI-MS (for structural confirmation), as emphasized in standardized protocols .
- Regulatory Guidelines: Structural similarity assessments must align with ICH criteria, including comparisons of physicochemical properties , bioactivity , and synthetic pathways to justify functional equivalence .
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